molecular formula C16H17N3OS3 B4010180 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Cat. No. B4010180
M. Wt: 363.5 g/mol
InChI Key: KQUPZQHRRQELIP-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that include thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. These compounds are of significant interest due to their diverse pharmacological properties and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions of thioamides or thioureas with α-haloketones or α,β-unsaturated carbonyl compounds. For example, 2,3-disubstituted thiazolidin-4-ones containing sterically hindered groups can be synthesized via the condensation of thioglycolic acid with azomethines derived from substituted benzaldehydes (Silin, Kelarev, & Abu-Ammar, 2012).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by X-ray diffraction studies, which reveal the conformational features and crystal packing. For instance, the crystal structure of a related thiazole derivative was established, highlighting N–H···S, C–H···O, and N–H···O hydrogen bonds stabilizing the crystal structure (Sharma et al., 2016).

Chemical Reactions and Properties

Thiazole derivatives can undergo various chemical reactions, including cyclization, substitution, and condensation, leading to a wide range of biologically active compounds. For example, reaction of phenylglyoxalyl bromide arylhydrazones with thiourea can produce aminothiazoles, showcasing the versatility of thiazole chemistry (Shawali & Abdelhamid, 1976).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in drug design and development. These properties are determined using various spectroscopic and crystallographic techniques.

Chemical Properties Analysis

Thiazole derivatives exhibit a wide range of chemical properties, including antimicrobial, anti-inflammatory, and psychotropic activities. Their chemical behavior is influenced by the substitution pattern on the thiazole ring, which can significantly affect their biological activity (Zablotskaya et al., 2013).

properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS3/c1-2-13(23-16-17-8-9-21-16)14(20)19-15-18-12(10-22-15)11-6-4-3-5-7-11/h3-7,10,13H,2,8-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUPZQHRRQELIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Reactant of Route 2
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Reactant of Route 3
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Reactant of Route 4
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Reactant of Route 5
Reactant of Route 5
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Reactant of Route 6
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

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